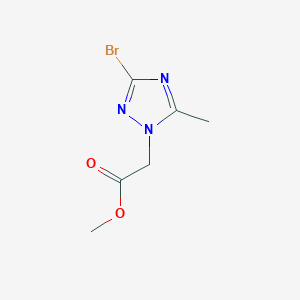

methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

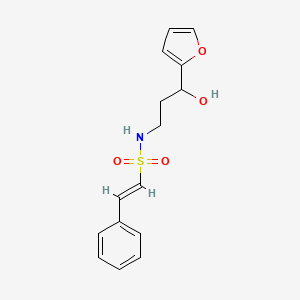

“Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate” is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate” is characterized by a 1,2,4-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The empirical formula is C4H5N3O2, and the molecular weight is 127.10 .Chemical Reactions Analysis

Triazoles, such as “methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate”, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

1,2,4-Triazole derivatives, including those similar to "methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate," are synthesized through various chemical reactions and have been explored for their potential in creating more complex chemical structures. For example, compounds have been synthesized by the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, leading to the formation of thiosemicarbazides and further cyclization to produce 1,2,4-triazole and 1,3,4-thiadiazole derivatives with confirmed molecular structures by X-ray analysis (Maliszewska-Guz et al., 2005).

Continuous Manufacturing and Process Optimization

Innovations in the manufacturing process for triazole derivatives have led to safer and more efficient methods. For instance, a safe and efficient three-step continuous process was developed for the synthesis of a triazole derivative starting from sodium azide, methyl-bromoacetate, and an alkyne. This method minimizes risks associated with hazardous intermediates and uses FT-IR in-line monitoring for real-time optimization (Karlsson et al., 2017).

Environmental and Sustainable Synthesis Approaches

The development of environmentally friendly synthesis methods for 1,2,4-triazoles has been a focus area, showcasing a metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under flow conditions. This process highlights the advantages of continuous flow chemistry, including improved yields, safety, and selectivity, compared to traditional batch methods (Tortoioli et al., 2020).

Antimicrobial and Antifungal Activities

Triazole derivatives have been investigated for their potential antimicrobial and antifungal activities. For instance, new triazole and triazolothiadiazine derivatives have been synthesized as possible antimicrobial agents, showing significant activity against various microbial strains. This research indicates the potential of triazole derivatives in developing new antimicrobial agents (Kaplancikli et al., 2008).

Anticorrosive Properties

Investigations into the corrosion inhibition properties of triazole derivatives have also been conducted, revealing that certain 1,2,3-triazole derivatives can serve as effective corrosion inhibitors for mild steel in acidic solutions. This application is critical for protecting industrial machinery and infrastructure from corrosion-related damage (Elazhary et al., 2019).

Eigenschaften

IUPAC Name |

methyl 2-(3-bromo-5-methyl-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-4-8-6(7)9-10(4)3-5(11)12-2/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSRSFRUQKXKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)

![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)

![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)

![N-(2-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)

![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)

acetate](/img/structure/B2576954.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2576958.png)